molecular formula C19H6F9N3O9 B3040923 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate CAS No. 253605-71-9

2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate

Cat. No.: B3040923
CAS No.: 253605-71-9
M. Wt: 591.3 g/mol
InChI Key: WWFIKWYKKMDAQB-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated nitro-substituted fluorene derivative, characterized by a nonafluoropentyl ester group and three nitro groups at positions 2, 5, and 7 of the fluorene backbone. The 9-oxo moiety introduces electron-withdrawing effects, while the fluorine-rich alkyl chain enhances lipophilicity and chemical stability.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H6F9N3O9/c20-16(21,17(22,23)18(24,25)19(26,27)28)5-40-15(33)10-3-6(29(34)35)1-8-12(10)13-9(14(8)32)2-7(30(36)37)4-11(13)31(38)39/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFIKWYKKMDAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H6F9N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896282
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253605-71-9
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid with 2,2,3,3,4,4,5,5,5-nonafluoropentanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its fluorinated and nitro groups. The fluorinated alkyl chain provides hydrophobic interactions, while the nitro groups can participate in electron transfer reactions. These interactions can affect the stability and reactivity of the compound in various environments .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Differences

The compound is compared below with structurally related fluorene esters (Table 1).

Table 1: Structural Comparison of Fluorene Derivatives

Compound Name Fluorine Content Nitro Substituents Ester Group CAS No.
2,2,3,3,4,4,5,5,5-Nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate 9 F atoms 2,5,7-trinitro Nonafluoropentyl Not provided
2,2,3,3,4,4,5,5-Octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate 8 F atoms 2,7-dinitro Octafluoropentyl Not provided
Propan-2-yl 2,5,7-trinitro-9-oxofluorene-4-carboxylate 0 F atoms 2,5,7-trinitro Isopropyl 24867-50-3
Hexyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate 0 F atoms 2,5,7-trinitro Hexyl 62901-53-5

Impact of Structural Variations

Fluorinated Alkyl Chains
  • The nonafluoropentyl group confers superior chemical inertness and thermal stability compared to non-fluorinated esters (e.g., isopropyl or hexyl). The octafluoropentyl analogue (one fewer fluorine) may exhibit slightly reduced hydrophobicity and resistance to degradation .
  • Fluorinated chains also enhance solubility in non-polar solvents, which could influence reactivity in organofluorine chemistry or polymer applications.
Nitro Substitution Patterns
  • In contrast, the 2,7-dinitro analogue lacks the electron-withdrawing nitro group at position 5, which may reduce its reactivity .
Ester Group Flexibility
  • However, they lack the steric and electronic effects of fluorinated chains .

Research Findings and Implications

Physicochemical Properties

  • Thermal Stability: Fluorinated derivatives are expected to have higher decomposition temperatures due to strong C-F bonds. The nonafluoropentyl compound likely outperforms its octafluoropentyl and non-fluorinated counterparts.
  • Solubility: The nonafluoropentyl ester’s lipophilicity may limit aqueous solubility, whereas isopropyl or hexyl esters could show better miscibility in polar aprotic solvents.

Environmental and Regulatory Considerations

  • The lumping strategy (grouping structurally similar compounds for modeling) might inaccurately predict the environmental behavior of the nonafluoropentyl compound due to its unique fluorine and nitro substitution .

Biological Activity

The compound 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate is a fluorinated derivative of trinitrofluorene that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse scientific literature.

  • Molecular Formula : C19H6F9N3O9
  • Molecular Weight : 590.99 g/mol
  • CAS Number : [Not provided in sources]
  • Structural Characteristics : The compound features multiple nitro groups and a fluorinated alkyl chain which may influence its biological interactions and solubility.

Biological Activity Overview

The biological activity of this compound primarily relates to its potential as an anticancer and antimicrobial agent. The presence of nitro groups is significant as they are known to interact with biological systems in various ways.

Anticancer Activity

Research has indicated that compounds containing the fluorene structure often exhibit anticancer properties. For instance:

  • Mechanism of Action : Nitro compounds can induce oxidative stress in cancer cells leading to apoptosis. The specific mechanism for this compound has not been fully elucidated but is hypothesized to involve DNA intercalation and disruption of cellular processes.
  • Cell Lines Tested : Studies have shown activity against various cancer cell lines including lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells .

Antimicrobial Activity

The antimicrobial potential of similar fluorene derivatives has been documented:

  • Effectiveness Against Pathogens : Preliminary studies suggest that the compound may exhibit activity against multidrug-resistant bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsObserved Effects
AnticancerA549 (lung carcinoma)Induction of apoptosis
MDA-MB-231 (breast cancer)Cell cycle arrest
AntimicrobialMultidrug-resistant bacteriaInhibition of growth

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the cytotoxic effects of various nitro-fluorene derivatives on A549 and MDA-MB-231 cell lines. The results indicated that the tested compounds exhibited IC50 values lower than those of conventional chemotherapeutics like Taxol .
    • Molecular docking studies suggested strong binding affinity to key enzymes involved in cancer metabolism.
  • Antimicrobial Activity Assessment :
    • Another research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at low concentrations, indicating potential for development as a new antimicrobial agent .

Research Findings

Recent findings emphasize the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Its unique fluorinated structure may confer advantages in terms of stability and bioavailability compared to non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Reactant of Route 2
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate

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